2"-O-beta-L-galactopyranosylorientin

Description

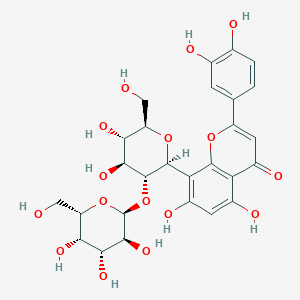

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one is a natural product found in Trollius with data available.

Properties

Molecular Formula |

C27H30O16 |

|---|---|

Molecular Weight |

610.5 g/mol |

IUPAC Name |

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16+,19-,20-,21-,22+,23+,25+,26-,27+/m1/s1 |

InChI Key |

QQBFHNKJGBCSLG-YMPKARJTSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of 2"-O-beta-L-galactopyranosylorientin?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and isolation of 2”-O-beta-L-galactopyranosylorientin, a flavone (B191248) C-glycoside with noteworthy anti-inflammatory properties.

Chemical Structure

2”-O-beta-L-galactopyranosylorientin is a complex flavonoid glycoside. Its structure consists of a flavone aglycone, luteolin, which is C-glycosidically linked to a glucose molecule at position 8 (forming orientin). A further glycosidic bond connects a beta-L-galactopyranose sugar to the 2” position of the glucose moiety.

IUPAC Name: 8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[1]

Synonyms: 2-(3,4-Dihydroxyphenyl)-8-(2-O-beta-L-galactopyranosyl-beta-D-glucopyranosyl)-5,7-dihydroxy-4H-1-Benzopyran-4-one[1]

Chemical Formula: C₂₇H₃₀O₁₆[1]

Molecular Weight: 610.5 g/mol [1]

The structural backbone of 2”-O-beta-L-galactopyranosylorientin is orientin, a common flavone C-glycoside. The addition of the L-galactopyranosyl group at the 2”-position of the glucose unit is a key distinguishing feature.

Caption: Logical relationship of 2”-O-beta-L-galactopyranosylorientin's components.

Physicochemical and Spectroscopic Data

Definitive quantitative data for 2”-O-beta-L-galactopyranosylorientin, particularly NMR chemical shifts, are essential for its unambiguous identification and characterization. The following table summarizes the ¹H and ¹³C NMR spectral data as reported for the compound isolated from Trollius ledebourii.

Table 1: ¹H and ¹³C NMR Spectral Data of 2”-O-beta-L-galactopyranosylorientin (in DMSO-d₆)

| Position | ¹³C (δc) | ¹H (δH, J in Hz) |

| Luteolin Moiety | ||

| 2 | 164.0 | |

| 3 | 103.0 | 6.78 (s) |

| 4 | 182.0 | |

| 5 | 160.4 | |

| 6 | 98.6 | 6.48 (s) |

| 7 | 162.9 | |

| 8 | 104.3 | |

| 9 | 156.2 | |

| 10 | 104.3 | |

| 1' | 121.5 | |

| 2' | 115.2 | 7.33 (brs) |

| 3' | 112.7 | |

| 4' | 145.8 | |

| 5' | 115.2 | 6.68 (d, 7.8) |

| 6' | 123.6 | 7.32 (d, 8.0) |

| Glucose Moiety | ||

| 1'' | 73.4 | 4.76 (d, 9.6) |

| 2'' | 81.6 | |

| 3'' | 78.6 | |

| 4'' | 70.6 | |

| 5'' | 81.8 | |

| 6'' | 61.4 | |

| Galactose Moiety | ||

| 1''' | 104.3 | |

| 2''' | 70.8 | |

| 3''' | 73.4 | |

| 4''' | 68.1 | |

| 5''' | 75.8 | |

| 6''' | 60.5 |

Data adapted from Wu, X. A., et al. (2011). Chemical & Pharmaceutical Bulletin, 59(11), 1393-1395.[1]

Experimental Protocols

The isolation and purification of 2”-O-beta-L-galactopyranosylorientin from its natural sources are critical for obtaining a pure sample for research and development. The compound has been successfully isolated from the flowers of Trollius ledebourii and Trollius chinensis.

Extraction and Isolation from Trollius ledebourii

The following protocol is a representative method for the isolation of 2”-O-beta-L-galactopyranosylorientin.

Experimental Workflow:

Caption: Isolation workflow for 2”-O-beta-L-galactopyranosylorientin.

Detailed Methodology:

-

Extraction: The dried and powdered flowers of Trollius ledebourii are extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The n-butanol fraction, which is enriched with flavonoid glycosides, is collected.

-

Chromatographic Separation: The n-butanol fraction is subjected to column chromatography on a polyamide resin. Elution is performed with a gradient of chloroform-methanol (CHCl₃-MeOH) of increasing polarity.

-

Purification: Fractions containing the target compound are further purified using a combination of silica (B1680970) gel column chromatography and Sephadex LH-20 column chromatography to yield pure 2”-O-beta-L-galactopyranosylorientin.[1]

Biological Activity

2”-O-beta-L-galactopyranosylorientin has demonstrated significant anti-inflammatory properties. In a study investigating the anti-inflammatory effects of compounds from the flowers of Trollius chinensis, 2”-O-beta-L-galactopyranosylorientin was shown to inhibit the production of nitric oxide (NO), a key mediator of inflammation, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This suggests its potential as a lead compound for the development of novel anti-inflammatory agents.

Conclusion

2”-O-beta-L-galactopyranosylorientin is a structurally complex flavonoid C-glycoside with promising anti-inflammatory activity. This guide provides the essential chemical and methodological information required for its identification, isolation, and further investigation. The detailed NMR data serves as a crucial reference for researchers working on the characterization of this and related natural products. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

The Biosynthesis of 2”-O-beta-L-galactopyranosylorientin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 2”-O-beta-L-galactopyranosylorientin, a naturally occurring flavone (B191248) C,O-diglycoside. The pathway involves a two-stage process: the initial C-glycosylation of a flavanone (B1672756) precursor to form the C-glycoside orientin (B1677486), followed by a specific O-galactosylation at the 2”-position of the glucose moiety. This document details the enzymes involved, the biosynthetic steps, and available quantitative data. Furthermore, it provides detailed experimental protocols for the characterization of the key enzymes in this pathway and visual diagrams to elucidate the involved processes.

Introduction

Flavonoid glycosides are a diverse group of plant secondary metabolites with a wide range of biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. 2”-O-beta-L-galactopyranosylorientin is a flavone C,O-diglycoside, with a galactose moiety attached to the 2”-position of the glucose of orientin (luteolin-8-C-glucoside). Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this and related compounds. This guide delineates the known enzymatic steps leading to its formation in plants.

Biosynthesis Pathway

The biosynthesis of 2”-O-beta-L-galactopyranosylorientin can be conceptually divided into two major parts:

-

Formation of the C-glycoside precursor, Orientin.

-

O-galactosylation of Orientin.

Biosynthesis of Orientin (Luteolin-8-C-glucoside)

The formation of C-glycosylflavonoids like orientin is a multi-step process that diverges from the general flavonoid pathway. It proceeds through the C-glycosylation of a 2-hydroxyflavanone (B13135356) intermediate.

The key enzymatic steps are:

-

Hydroxylation: A flavanone, such as naringenin, is hydroxylated at the 2-position by a flavanone 2-hydroxylase (F2H) , a cytochrome P450-dependent monooxygenase.

-

C-glycosylation: The resulting 2-hydroxyflavanone is then C-glycosylated at the 8-position of the A-ring by a C-glycosyltransferase (CGT) . This enzyme utilizes UDP-glucose as the sugar donor.

-

Dehydration: Finally, a C-glycosylflavanone dehydratase catalyzes the dehydration of the C-glycosyl-2-hydroxyflavanone to form the stable flavone C-glycoside, orientin.

2”-O-galactosylation of Orientin

The final step in the biosynthesis of 2”-O-beta-L-galactopyranosylorientin is the specific attachment of a galactose moiety to the 2”-hydroxyl group of the glucose on orientin.

This reaction is catalyzed by a highly specific 2”-O-galactosyltransferase . A key enzyme identified to perform this function is TcOGT4 , a 2″-O-galactosyltransferase discovered in Trollius chinensis.[1][2][3] This enzyme exhibits high regioselectivity for the 2”-position of flavone 8-C-β-D-glucosides and utilizes UDP-galactose as the sugar donor.[1][2][3]

Synthesis of the Sugar Donor: UDP-L-galactose

The activated sugar donor for the final galactosylation step is UDP-L-galactose. In plants, UDP-galactose is primarily synthesized from UDP-glucose through the action of UDP-D-glucose 4-epimerase (UGE) .[4] This enzyme catalyzes the reversible epimerization of UDP-glucose to UDP-galactose.

Quantitative Data

Currently, detailed kinetic data is available for the key 2”-O-galactosyltransferase, TcOGT4.

Table 1: Kinetic Parameters of TcOGT4 from Trollius chinensis

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (s-1μM-1) |

| Orientin | 18.5 ± 1.2 | 0.15 ± 0.01 | 0.0081 |

| UDP-Galactose | 85.3 ± 5.6 | 0.16 ± 0.01 | 0.0019 |

Data extracted from the supporting information of a study by Han et al. (2021).

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the enzymes of the 2”-O-beta-L-galactopyranosylorientin biosynthesis pathway.

Cloning, Expression, and Purification of Recombinant 2”-O-Galactosyltransferase (TcOGT4)

This protocol is adapted from the study that characterized TcOGT4.[3]

a. Gene Cloning: The coding sequence of the putative 2”-O-galactosyltransferase is amplified from the cDNA of the source plant (e.g., Trollius chinensis) using gene-specific primers. The amplified fragment is then cloned into an appropriate expression vector, such as pET-28a(+), which often includes a purification tag (e.g., His-tag).

b. Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (e.g., 0.5 mM final concentration), and the culture is incubated at a lower temperature (e.g., 16°C) for an extended period (e.g., 20 hours).

c. Protein Purification: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). The cells are lysed by sonication on ice, and the cell debris is removed by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins. The recombinant protein is then eluted with an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). The purity of the eluted protein is assessed by SDS-PAGE.

Enzyme Assay for 2”-O-Galactosyltransferase Activity

a. Reaction Mixture: A typical reaction mixture (e.g., 100 μL total volume) contains:

-

50 mM Tris-HCl buffer (pH 8.0)

-

1 mM UDP-galactose (sugar donor)

-

0.5 mM Orientin (acceptor substrate)

-

10 μg of purified recombinant TcOGT4 enzyme

b. Reaction Conditions: The reaction is initiated by the addition of the enzyme. The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes). The reaction is terminated by adding an equal volume of methanol.

c. Product Analysis: The reaction mixture is centrifuged to pellet the precipitated protein. The supernatant is then filtered and analyzed by High-Performance Liquid Chromatography (HPLC) to detect the formation of 2”-O-beta-L-galactopyranosylorientin. The product can be identified by comparing its retention time with an authentic standard and by LC-MS analysis for mass verification.

Kinetic Parameter Determination

To determine the kinetic parameters (Km and kcat), the enzyme assay is performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. For example, to determine the Km for orientin, its concentration is varied (e.g., from 5 to 200 μM) while the concentration of UDP-galactose is kept constant and high (e.g., 2 mM). The initial reaction velocities are measured and plotted against the substrate concentration. The data are then fitted to the Michaelis-Menten equation to calculate Km and Vmax. The kcat value is calculated from Vmax and the enzyme concentration.

Mandatory Visualizations

Biosynthesis Pathway Diagram

Caption: Biosynthesis pathway of 2”-O-beta-L-galactopyranosylorientin.

Experimental Workflow Diagram

Caption: Experimental workflow for TcOGT4 characterization.

References

A Comprehensive Technical Guide to the Biological Activities of 2”-O-beta-L-galactopyranosylorientin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2”-O-beta-L-galactopyranosylorientin (OGA) is a flavonoid glycoside that has been identified in medicinal plants such as Trollius chinensis and Lophatherum gracile. As a member of the flavonoid family, OGA has garnered scientific interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the known biological activities of OGA, with a focus on its anti-inflammatory and neuroprotective effects. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Biological Activities

Current research indicates that the primary biological activities of 2”-O-beta-L-galactopyranosylorientin are its anti-inflammatory and neuroprotective functions. These activities are attributed to its ability to modulate key signaling pathways involved in the inflammatory response and neuronal cell survival.

Anti-inflammatory Activity

OGA has demonstrated significant anti-inflammatory properties in in vitro models. Specifically, it has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data on Anti-inflammatory Effects

| Cell Line | Inflammatory Mediator | Concentration of OGA | % Inhibition / Effect | Reference |

| RAW 264.7 | Nitric Oxide (NO) | High Concentration | Inhibition Observed | |

| RAW 264.7 | Interleukin-6 (IL-6) | High and Low Concentrations | ~50% | |

| RAW 264.7 | Tumor Necrosis Factor-alpha (TNF-α) | High and Low Concentrations* | ~50% | |

| BV-2 Microglia | Nitric Oxide (NO) | 10–40 µM | Dose-dependent inhibition | |

| BV-2 Microglia | Tumor Necrosis Factor-alpha (TNF-α) | 10–40 µM | Dose-dependent inhibition |

*Note: The specific high and low concentrations used in the study by Liu et al. (2018) were not explicitly stated in the available abstract.

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the general methodology used to assess the anti-inflammatory effects of OGA on LPS-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of 2”-O-beta-L-galactopyranosylorientin. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read using a microplate reader.

-

Cytokines (IL-6, TNF-α): The levels of IL-6 and TNF-α in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

-

Data Analysis: The percentage of inhibition of each inflammatory mediator is calculated relative to the LPS-stimulated control group.

Signaling Pathway: OGA's Anti-inflammatory Mechanism

The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are, in part, mediated by the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Neuroprotective Activity

OGA has been shown to exert neuroprotective effects by mitigating neuroinflammation, a key factor in the pathogenesis of neurodegenerative diseases. This is achieved through the inhibition of microglial activation.

Experimental Protocol: Assessment of Anti-Neuroinflammatory Effects in BV-2 Microglia

This protocol provides a general framework for evaluating the neuroprotective and anti-neuroinflammatory properties of OGA in a microglial cell line.

-

Cell Culture: BV-2 microglial cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are plated in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein and RNA analysis).

-

Treatment and Stimulation: Cells are pre-treated with OGA for a designated time before being stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory state.

-

Analysis of Inflammatory Markers: The production of NO and pro-inflammatory cytokines (TNF-α, IL-1β) is measured as described in the anti-inflammatory assay protocol.

-

Western Blot Analysis:

-

Cell lysates are collected and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and

-

The Anti-inflammatory Action of 2”-O-beta-L-galactopyranosylorientin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2”-O-beta-L-galactopyranosylorientin (OGA) is a flavonoid glycoside found in plants such as Trollius chinensis.[1][2] Emerging research has highlighted its potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory mechanism of action of OGA, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Anti-inflammatory Mechanism

In vitro studies have demonstrated that 2”-O-beta-L-galactopyranosylorientin exerts its anti-inflammatory effects by inhibiting the production of key inflammatory mediators in immune cells, primarily macrophages and microglia.[1][3] The underlying mechanisms involve the modulation of critical signaling pathways, including the suppression of pro-inflammatory cascades and the activation of protective cellular responses.

Data Presentation: In Vitro Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin from published studies.

Table 1: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

| Mediator | Concentration of 2”-O-beta-L-galactopyranosylorientin | % Inhibition | Reference |

| Nitric Oxide (NO) | 100 µM - 200 µM | Data not specified, but significant decrease reported. | [1][2] |

| Interleukin-6 (IL-6) | 100 µM - 200 µM | Decreased production reported. | [1][2] |

| Tumor Necrosis Factor-alpha (TNF-α) | 100 µM - 200 µM | Decreased production reported. | [1][2] |

Table 2: Inhibition of Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglial Cells

| Mediator | Effect of 2”-O-beta-L-galactopyranosylorientin | Reference |

| Nitric Oxide (NO) | Significant inhibition of production. | [3] |

| Tumor Necrosis Factor-alpha (TNF-α) | Significant inhibition of production. | [3] |

| Interleukin-1beta (IL-1β) | Markedly inhibited expression. | [3] |

| Inducible Nitric Oxide Synthase (iNOS) | Markedly inhibited expression. | [3] |

| Cyclooxygenase-2 (COX-2) | Markedly inhibited expression. | [3] |

Signaling Pathways Modulated by 2”-O-beta-L-galactopyranosylorientin

The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are attributed to its ability to modulate key intracellular signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

OGA has been shown to suppress the activation of the NF-κB pathway in LPS-stimulated microglial cells.[3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, OGA effectively reduces the production of inflammatory mediators.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The extracellular signal-regulated kinase (ERK), a member of the MAPK family, is another target of OGA. Its suppression contributes to the compound's anti-inflammatory effects in microglial cells.[3]

Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling Pathway

OGA has been found to decrease the generation of reactive oxygen species (ROS) induced by LPS, an effect linked to the activation of the NRF2/HO-1 pathway in BV-2 microglial cells.[3] This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (murine macrophage cell line)

-

BV-2 (murine microglial cell line)

-

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for cytokine and protein analysis).

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with varying concentrations of 2”-O-beta-L-galactopyranosylorientin for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

-

2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

After cell treatment, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate the mixture at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA)

-

Collect the cell culture supernatant after treatment.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Briefly, the supernatant is added to wells pre-coated with a capture antibody for the specific cytokine.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is then added, and the resulting color change is measured spectrophotometrically.

-

The cytokine concentration is determined by comparison with a standard curve.

4. Western Blot Analysis for Signaling Proteins

-

After treatment, lyse the cells to extract total protein.

-

Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., p-NF-κB, NF-κB, p-ERK, ERK, iNOS, COX-2, Nrf2, HO-1, and a loading control like β-actin or GAPDH).

-

After washing, incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Future Directions and Unexplored Mechanisms

While current research provides a solid foundation for understanding the anti-inflammatory properties of 2”-O-beta-L-galactopyranosylorientin, several areas warrant further investigation:

-

In Vivo Studies: To date, there is a lack of published in vivo studies specifically investigating the anti-inflammatory effects of isolated 2”-O-beta-L-galactopyranosylorientin. Animal models of inflammation, such as carrageenan-induced paw edema and xylene-induced ear edema, would be crucial to validate the in vitro findings and assess the compound's therapeutic potential.

-

JAK-STAT Signaling Pathway: The involvement of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway in the anti-inflammatory action of OGA has not yet been explored. Given that many flavonoids are known to modulate this pathway, which is critical for cytokine signaling, investigating the effect of OGA on JAK-STAT activation would provide a more complete picture of its mechanism of action.

-

Quantitative Pharmacokinetics and Pharmacodynamics: Detailed pharmacokinetic and pharmacodynamic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of OGA and to establish a clear dose-response relationship in vivo.

Conclusion

2”-O-beta-L-galactopyranosylorientin is a promising natural compound with demonstrated anti-inflammatory properties in vitro. Its mechanism of action involves the inhibition of key pro-inflammatory pathways, including NF-κB and MAPK (ERK), and the activation of the protective NRF2/HO-1 pathway. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals. Further research, particularly in vivo studies and investigation into its effects on the JAK-STAT pathway, is essential to fully elucidate its therapeutic potential.

References

Potential Therapeutic Targets of 2"-O-beta-L-galactopyranosylorientin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2"-O-beta-L-galactopyranosylorientin (OGA) is a flavonoid glycoside that has emerged as a compound of significant therapeutic interest, primarily due to its potent anti-inflammatory and neuroprotective activities. This technical guide provides a comprehensive overview of the known molecular targets of OGA, detailing its mechanisms of action within key cellular signaling pathways. The information herein is curated from preclinical research and is intended to serve as a foundational resource for ongoing research and the development of novel therapeutics.

Core Therapeutic Area: Anti-inflammation and Neuroprotection

The principal therapeutic promise of OGA is centered on its capacity to modulate inflammatory processes, with a particular emphasis on neuroinflammation. The sustained activation of microglia, the primary immune cells of the central nervous system, is a key contributor to the inflammatory environment observed in a range of neurodegenerative disorders. OGA has demonstrated a significant ability to counteract this inflammatory cascade by engaging with specific molecular targets.

Key Signaling Pathways and Molecular Targets

Investigations, primarily conducted using in vitro models of neuroinflammation such as lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2), have elucidated three main signaling pathways that are significantly modulated by OGA:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway (Inhibition)

-

Extracellular Signal-regulated Kinase (ERK) Pathway (Inhibition)

-

Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway (Activation)

Inhibition of Pro-inflammatory Mediators

OGA demonstrates a dose-dependent inhibitory effect on the production of critical pro-inflammatory mediators in LPS-activated microglial cells, as detailed in the following table.

Table 1: Inhibitory Effects of OGA on Pro-inflammatory Mediator Production in LPS-stimulated BV-2 Microglia

| Mediator | Concentration of OGA (µM) | Approximate Inhibition (%) |

| Nitric Oxide (NO) | 10 | 25% |

| 20 | 50% | |

| 40 | 75% | |

| Tumor Necrosis Factor-alpha (TNF-α) | 10 | 20% |

| 20 | 45% | |

| 40 | 70% |

Data synthesized from graphical representations in Zhou et al., 2014.

Detailed Signaling Pathways

NF-κB Signaling Pathway

The NF-κB signaling cascade is a pivotal regulator of the inflammatory response, controlling the expression of a multitude of pro-inflammatory genes. OGA exerts its anti-inflammatory effects by inhibiting this pathway. Specifically, it prevents the phosphorylation and subsequent proteolytic degradation of the inhibitory protein IκBα. This action effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcriptional activation of pro-inflammatory target genes.[1][2][3]

ERK Signaling Pathway

As a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling family, the ERK pathway plays a significant role in the regulation of inflammation. OGA has been demonstrated to suppress the phosphorylation of ERK1/2 in microglia following inflammatory stimulation, thereby contributing to its anti-inflammatory profile.[1][2][3]

Nrf2/HO-1 Signaling Pathway

Diverging from its inhibitory role in pro-inflammatory signaling, OGA actively promotes the Nrf2/HO-1 antioxidant defense pathway. Nrf2 is a transcription factor that orchestrates the expression of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). The activation of this pathway by OGA is crucial for mitigating the oxidative stress that accompanies inflammatory conditions.[1][2][3]

References

2”-O-beta-L-galactopyranosylorientin: A Flavonoid Glycoside with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2”-O-beta-L-galactopyranosylorientin is a flavonoid glycoside that has garnered significant interest within the scientific community due to its notable biological activities. As a derivative of orientin (B1677486), this natural compound exhibits promising anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of 2”-O-beta-L-galactopyranosylorientin, including its chemical properties, biological functions, and the underlying molecular mechanisms of action. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to facilitate further research and drug development efforts.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities.[1] 2”-O-beta-L-galactopyranosylorientin belongs to the flavone (B191248) C-glycoside subclass and is structurally characterized by a galactose moiety attached to the orientin backbone.[2] This compound has been isolated from various plant sources, including Trollius chinensis and Lophatherum gracile.[2][3]

Recent studies have highlighted the potential of 2”-O-beta-L-galactopyranosylorientin as a therapeutic agent, particularly in the context of inflammatory and neurodegenerative diseases. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress responses makes it a compelling candidate for further investigation and drug development.

Chemical Properties

A thorough understanding of the chemical properties of 2”-O-beta-L-galactopyranosylorientin is fundamental for its application in research and drug development.

| Property | Value | Reference |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-8-(2-O-β-L-galactopyranosyl-β-D-glucopyranosyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | [2] |

| Synonyms | Orientin 2''-O-β-L-galactoside | [2] |

| CAS Number | 861691-37-4 | [2] |

| Molecular Formula | C27H30O16 | [2] |

| Molecular Weight | 610.5 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO | [2] |

| SMILES | OC1=CC(O)=C(C(C=C(C2=CC(O)=C(C=C2)O)O3)=O)C3=C1[C@@]4([H])--INVALID-LINK--CO)O)O">C@@HO[C@H]5O--INVALID-LINK--O)O">C@HCO | [2] |

| InChI Key | QQBFHNKJGBCSLG-KLYXJHKJSA-N | [2] |

Biological Activities and Mechanism of Action

2”-O-beta-L-galactopyranosylorientin exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied.

Anti-inflammatory Activity

In vitro studies have demonstrated the potent anti-inflammatory properties of 2”-O-beta-L-galactopyranosylorientin. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, the compound has been shown to decrease the production of key pro-inflammatory mediators.[2]

Quantitative Data on Anti-inflammatory Effects:

| Cell Line | Stimulus | Mediator | Concentration of 2”-O-beta-L-galactopyranosylorientin | Observed Effect | Reference |

| RAW 264.7 | LPS | Nitric Oxide (NO) | "Higher concentration" | Inhibition of NO production | [4] |

| RAW 264.7 | LPS | Interleukin-6 (IL-6) | "Higher and lower concentrations" | ~50% decrease in production | [4] |

| RAW 264.7 | LPS | Tumor Necrosis Factor-alpha (TNF-α) | "Higher and lower concentrations" | ~50% decrease in production | [4] |

The anti-inflammatory effects are mediated through the modulation of key signaling pathways:

-

NF-κB Signaling Pathway: 2”-O-beta-L-galactopyranosylorientin has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[5]

-

MAPK (ERK) Signaling Pathway: The compound also attenuates the phosphorylation of Extracellular signal-regulated kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family, which is involved in the inflammatory response.[5]

Neuroprotective Activity

Microglial activation is a key contributor to neuroinflammation and subsequent neuronal damage in neurodegenerative diseases. 2”-O-beta-L-galactopyranosylorientin has demonstrated neuroprotective effects by inhibiting microglia-mediated neuroinflammation.[5] In LPS-stimulated BV-2 microglial cells, the compound significantly inhibits the production of nitric oxide and TNF-α.[5]

The neuroprotective mechanism involves:

-

Inhibition of Pro-inflammatory Mediators: It markedly inhibits the LPS-induced expression of TNF-α, interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[5]

-

Activation of the Nrf2/HO-1 Pathway: 2”-O-beta-L-galactopyranosylorientin decreases LPS-induced reactive oxygen species (ROS) generation, which is associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress.[5]

By suppressing neuroinflammation and oxidative stress, 2”-O-beta-L-galactopyranosylorientin reduces the cytotoxicity of activated microglia towards neuronal cells.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by 2”-O-beta-L-galactopyranosylorientin and a general workflow for its analysis.

Figure 1: Anti-inflammatory signaling pathways modulated by the compound.

Figure 2: Neuroprotective mechanism via the Nrf2/HO-1 pathway.

Figure 3: General experimental workflow for analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2”-O-beta-L-galactopyranosylorientin.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophages) and BV-2 (murine microglia) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of 2”-O-beta-L-galactopyranosylorientin for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated incubation period (e.g., 18-24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

-

Sample Collection: After cell treatment, collect the cell culture supernatant.

-

Griess Reagent Preparation: The Griess reagent is a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction: Mix equal volumes of the culture supernatant and the Griess reagent in a 96-well plate.

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

TNF-α and IL-6 Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the concentration of TNF-α and IL-6 in the cell culture supernatant.

-

Coating: Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

-

Substrate Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

-

Measurement: Measure the absorbance at 450 nm.

-

Quantification: Calculate the cytokine concentration from the standard curve.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins such as iNOS, COX-2, phosphorylated ERK (p-ERK), Nrf2, and HO-1.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Activation Assay (Nuclear Translocation)

This assay determines the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

-

Nuclear and Cytoplasmic Extraction: Following cell treatment, perform subcellular fractionation to separate the nuclear and cytoplasmic extracts.

-

Western Blot Analysis: Perform Western blot analysis on both the nuclear and cytoplasmic fractions using an antibody against the p65 subunit of NF-κB.

-

Analysis: An increase in the p65 protein level in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation. Lamin B1 and β-actin can be used as nuclear and cytoplasmic loading controls, respectively.

Conclusion and Future Directions

2”-O-beta-L-galactopyranosylorientin has emerged as a promising flavonoid glycoside with significant anti-inflammatory and neuroprotective activities. Its ability to modulate the NF-κB, ERK, and Nrf2/HO-1 signaling pathways underscores its potential as a multi-target therapeutic agent for inflammatory and neurodegenerative disorders.

While the current body of research provides a strong foundation, further studies are warranted to fully elucidate its therapeutic potential. Future research should focus on:

-

In-depth Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

In Vivo Efficacy Studies: To validate the in vitro findings in relevant animal models of inflammatory and neurodegenerative diseases.

-

Structure-Activity Relationship (SAR) Studies: To identify key structural features responsible for its biological activity and to guide the synthesis of more potent and selective analogs.

-

Toxicology Studies: To assess the safety profile of the compound for potential clinical applications.

References

- 1. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of the compounds from the flowers of Trollius chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Analysis of 2”-O-β-L-galactopyranosylorientin in Trollius chinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of 2”-O-β-L-galactopyranosylorientin, a significant flavonoid C-glycoside found in the medicinal plant Trollius chinensis. This document details the experimental protocols for extraction and purification, and presents a thorough analysis of its anti-inflammatory properties through the modulation of key signaling pathways. Quantitative data is summarized for clarity, and workflows are visualized to facilitate understanding. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Trollius chinensis Bunge, a perennial herb of the Ranunculaceae family, has a long history of use in traditional medicine for treating inflammatory conditions. Its flowers are particularly rich in bioactive compounds, primarily flavonoids and phenolic acids. Among these, 2”-O-β-L-galactopyranosylorientin has been identified as a key constituent with potent anti-inflammatory effects. This guide delves into the scientific investigations surrounding this compound.

Extraction and Isolation

The isolation of 2”-O-β-L-galactopyranosylorientin from Trollius chinensis involves a multi-step process beginning with solvent extraction followed by chromatographic purification.

Experimental Protocol: Extraction and Preliminary Purification

-

Preparation of Plant Material : Dried flowers of Trollius chinensis are pulverized into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction : The powdered plant material is subjected to reflux extraction with an aqueous ethanol (B145695) solution (typically 70-80%). This process is repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Solvent Removal : The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Macroporous Resin Chromatography : The crude extract is then subjected to column chromatography using a macroporous adsorption resin.

-

The column is first washed with deionized water to remove sugars and other highly polar impurities.

-

The flavonoid-rich fraction is subsequently eluted with a gradient of increasing ethanol concentrations.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC) Purification

Further purification to obtain high-purity 2”-O-β-L-galactopyranosylorientin can be achieved using HSCCC. While a specific protocol for this compound is not detailed in the available literature, a representative protocol for similar flavonoids from Trollius chinensis is as follows:

-

Solvent System : A two-phase solvent system, such as ethyl acetate-ethanol-water (4:1:5, v/v/v), is prepared and thoroughly equilibrated.

-

HSCCC Operation :

-

The coil column is filled with the stationary phase.

-

The apparatus is rotated at a specific speed (e.g., 800 rpm).

-

The mobile phase is pumped through the column at a defined flow rate.

-

Once hydrodynamic equilibrium is reached, the sample solution (the enriched fraction from the previous step) is injected.

-

-

Fraction Collection and Analysis : The effluent is continuously monitored with a UV detector, and fractions are collected. The purity of the isolated compound in each fraction is determined by HPLC.

Structural Elucidation

The definitive structure of 2”-O-β-L-galactopyranosylorientin was determined using a combination of spectroscopic techniques. While the original publication with the raw spectral data could not be retrieved for this guide, the expected results from such an analysis are described below, based on the known structure and principles of spectroscopic analysis of flavonoid glycosides.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion : In positive ion mode, the molecule would exhibit a protonated molecular ion [M+H]⁺ at m/z 611.16. In negative ion mode, a deprotonated molecule [M-H]⁻ at m/z 609.15 would be observed, corresponding to the molecular formula C₂₇H₃₀O₁₆.

-

Fragmentation Pattern : Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. Key fragment ions would result from the cleavage of the glycosidic bonds, leading to the loss of the galactose and glucose moieties. This helps to establish the nature and sequence of the sugar units.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D techniques like HSQC and HMBC, are crucial for elucidating the detailed structure.

-

¹H NMR : The proton NMR spectrum would show signals characteristic of a flavonoid skeleton, including aromatic protons of the A and B rings. Additionally, signals corresponding to the anomeric protons of the glucose and galactose units would be present, and their coupling constants would confirm their β-configuration.

-

¹³C NMR : The carbon NMR spectrum would display 27 distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of the type of carbon (aromatic, olefinic, aliphatic, carbonyl).

-

2D NMR (HSQC and HMBC) : Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range correlations between protons and carbons, which is critical for determining the attachment points of the sugar units to the aglycone and the linkage between the two sugar moieties. Specifically, an HMBC correlation between the anomeric proton of the galactose and the C-2” of the glucose would confirm the 2”-O-linkage.

Quantitative Data

The concentration of 2”-O-β-L-galactopyranosylorientin and its anti-inflammatory activity have been quantified in several studies.

| Parameter | Method | Result | Reference |

| Distribution in T. chinensis Floral Parts | |||

| Calyx | HPLC | 83.62% | [1] |

| Corolla | HPLC | 7.76% | [1] |

| Stamens and Pistils | HPLC | 4.35% | [1] |

| Stalk | HPLC | 2.92% | [1] |

| Ovary | HPLC | 1.35% | [1] |

| Anti-inflammatory Activity | |||

| Inhibition of NO production (LPS-stimulated RAW 264.7 cells) | Griess Assay | Concentration-dependent decrease (100-200 µM) | [2] |

| Inhibition of TNF-α production (LPS-stimulated RAW 264.7 cells) | ELISA | Concentration-dependent decrease (100-200 µM) | [2] |

| Inhibition of IL-6 production (LPS-stimulated RAW 264.7 cells) | ELISA | Concentration-dependent decrease (100-200 µM) | [2] |

Biological Activity and Signaling Pathways

2”-O-β-L-galactopyranosylorientin exhibits significant anti-inflammatory and neuroprotective effects. Its mechanism of action involves the modulation of several key signaling pathways.

Anti-inflammatory Effects

The compound has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages and microglial cells.[2] This includes a reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2]

Modulation of NF-κB and MAPK Signaling Pathways

LPS, a component of the outer membrane of Gram-negative bacteria, activates inflammatory responses through Toll-like receptor 4 (TLR4). This activation leads to the downstream signaling cascades of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), such as ERK. 2”-O-β-L-galactopyranosylorientin has been found to suppress the activation of both the NF-κB and ERK pathways, thereby downregulating the expression of pro-inflammatory genes.

Activation of the NRF2/HO-1 Antioxidant Pathway

In addition to its anti-inflammatory effects, 2”-O-β-L-galactopyranosylorientin also demonstrates antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of antioxidant genes, including HO-1. This pathway helps to mitigate oxidative stress, which is closely linked to inflammation.

Conclusion

2”-O-β-L-galactopyranosylorientin is a key bioactive flavonoid from Trollius chinensis with well-documented anti-inflammatory and antioxidant properties. This guide has provided a detailed overview of the methodologies for its isolation and purification, a summary of quantitative data, and an in-depth look at its mechanisms of action involving the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways. This information underscores the therapeutic potential of this natural compound and provides a solid foundation for further research and development in the fields of pharmacology and medicinal chemistry.

References

2"-O-beta-L-galactopyranosylorientin CAS number and chemical identifiers.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with significant anti-inflammatory potential.

Core Chemical Identifiers

2”-O-beta-L-galactopyranosylorientin is a naturally occurring flavonoid found in plants such as Trollius chinensis and Lophatherum gracile.[1] Its core chemical identifiers are summarized in the table below for easy reference.

| Identifier | Value |

| CAS Number | 861691-37-4[1] |

| Molecular Formula | C₂₇H₃₀O₁₆[1] |

| Molecular Weight | 610.5 g/mol [1] |

| IUPAC Name | 8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

| InChI | InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16+,19-,20-,21-,22+,23+,25+,26-,27-/m1/s1[1] |

| InChIKey | QQBFHNKJGBCSLG-KLYXJHKJSA-N[1] |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

| Isomeric SMILES | OC1=CC(O)=C(C(C=C(C2=CC(O)=C(C=C2)O)O3)=O)C3=C1[C@@]4([H])--INVALID-LINK--CO)O)O">C@@HO[C@H]5O--INVALID-LINK--O)O">C@HCO[1] |

Anti-inflammatory Activity

2”-O-beta-L-galactopyranosylorientin has demonstrated notable anti-inflammatory properties. Studies have shown its ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.

Quantitative Analysis of Anti-inflammatory Effects

The inhibitory effects of 2”-O-beta-L-galactopyranosylorientin on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 and BV-2 cells are concentration-dependent.[1]

| Cell Line | Mediator | Concentration (µM) | % Inhibition (Approximate) |

| RAW 264.7 | Nitric Oxide (NO) | 100 - 200 | Significant Inhibition[1] |

| RAW 264.7 | TNF-α | 100 - 200 | Significant Inhibition[1] |

| RAW 264.7 | IL-6 | 100 - 200 | Significant Inhibition[1] |

| BV-2 | Nitric Oxide (NO) | Not Specified | Significant Inhibition |

| BV-2 | TNF-α | Not Specified | Significant Inhibition |

| BV-2 | IL-6 | Not Specified | Significant Inhibition |

Note: Specific IC50 values for 2”-O-beta-L-galactopyranosylorientin are not consistently reported in the reviewed literature. The table reflects the observed significant inhibitory activity at the specified concentration ranges.

Signaling Pathways

The anti-inflammatory effects of 2”-O-beta-L-galactopyranosylorientin are mediated through the modulation of key signaling pathways involved in the inflammatory response.

Caption: Anti-inflammatory signaling pathways of 2”-O-beta-L-galactopyranosylorientin.

Substrate of Multidrug Resistance-Associated Protein 2 (MRP2)

2”-O-beta-L-galactopyranosylorientin has been identified as a substrate of the Multidrug Resistance-Associated Protein 2 (MRP2), an important transporter protein involved in the efflux of various substances from cells. This interaction is crucial for understanding the pharmacokinetics and potential drug-drug interactions of this compound.

Experimental Protocols

Anti-inflammatory Assays

1. Cell Culture and Treatment:

-

Cell Lines: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Experimental Plating: Seed cells in 24-well or 96-well plates at a density of 1 x 10⁵ cells/mL.

-

Treatment: Pre-treat cells with varying concentrations of 2”-O-beta-L-galactopyranosylorientin for 1-2 hours, followed by stimulation with 1 µg/mL of Lipopolysaccharide (LPS) for 18-24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

-

Principle: This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.[2]

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540-550 nm using a microplate reader.[2]

-

Quantify nitrite concentration by comparison with a sodium nitrite standard curve.

-

3. TNF-α and IL-6 Production Assay (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α and IL-6 in the cell culture supernatants.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[3]

-

Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour.[4]

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.[5]

-

Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.[3]

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measure the absorbance at 450 nm using a microplate reader.[3]

-

Calculate cytokine concentrations from the standard curve.

-

MRP2 Transporter Assay (Vesicular Transport Assay)

1. Principle: This assay measures the ATP-dependent transport of a substrate into inside-out membrane vesicles expressing the MRP2 transporter. The inhibition of the transport of a known fluorescent substrate by the test compound (2”-O-beta-L-galactopyranosylorientin) is quantified.[6]

2. Materials:

-

Inside-out membrane vesicles prepared from Sf9 cells overexpressing human MRP2.

-

A known fluorescent MRP2 substrate (e.g., 5(6)-Carboxy-2',7'-dichlorofluorescein - CDCF).

-

ATP and AMP solutions.

-

Assay buffer.

3. Procedure:

-

Prepare a suspension of the MRP2-expressing membrane vesicles in the assay buffer.

-

Add the test compound (2”-O-beta-L-galactopyranosylorientin) at various concentrations and the fluorescent substrate (CDCF) to the vesicle suspension.

-

Initiate the transport reaction by adding ATP. Use AMP as a negative control (transport is ATP-dependent).[7]

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 5-10 minutes).

-

Stop the reaction by adding an ice-cold stop buffer and rapidly filter the mixture through a filter plate to separate the vesicles from the assay medium.

-

Wash the filters to remove any unbound substrate.

-

Lyse the vesicles and quantify the amount of fluorescent substrate trapped inside the vesicles using a fluorescence plate reader.

-

Determine the inhibitory effect of 2”-O-beta-L-galactopyranosylorientin on MRP2-mediated transport by comparing the fluorescence in the presence and absence of the compound.

Caption: Experimental workflow for the MRP2 vesicular transport assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. bmgrp.com [bmgrp.com]

- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multidrug Resistance-Associated Protein 2 (MRP2) Mediated Transport of Oxaliplatin-Derived Platinum in Membrane Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography (HPLC) method for 2"-O-beta-L-galactopyranosylorientin analysis.

An advanced High-Performance Liquid Chromatography (HPLC) method has been established for the precise analysis of 2"-O-beta-L-galactopyranosylorientin, a key bioactive flavonoid glycoside. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate quantification and quality control of this compound in various samples.

Application Notes

Introduction

This compound, also known as Orientin-2"-O-β-L-galactoside, is a C-glycoside flavonoid found in medicinal plants such as Trollius ledebouri and Lophatherum gracile.[1][2][3] It exhibits various pharmacological activities, including anti-inflammatory effects.[4] Therefore, a reliable and validated analytical method is crucial for its quantification in research and pharmaceutical applications.

Analytical Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of acetonitrile (B52724) and acidified water. The analyte is detected by its UV absorbance, typically around 348 nm.

Method Validation Summary

The described HPLC method has been validated for its linearity, precision, and accuracy, demonstrating its suitability for quantitative analysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the HPLC method for the analysis of this compound (referred to as OGA in some literature).

| Parameter | Value | Reference |

| Linearity Range | 0.315 – 161 µg/mL | |

| Correlation Coefficient (r²) | > 0.999 | Assumed from similar flavonoid analyses |

| Intra-day Precision (RSD) | 1.68% - 8.43% | |

| Inter-day Precision (RSD) | 1.68% - 8.43% | |

| Mean Extraction Recovery | 70.35% - 86.42% | |

| Limit of Detection (LOD) | Not explicitly stated for this compound, but typically in the ng/mL range for similar flavonoids. | |

| Limit of Quantification (LOQ) | Not explicitly stated for this compound, but typically in the ng/mL range for similar flavonoids. |

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (>98% purity)[2]

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Acetic acid (analytical grade)

-

Ultrapure water

-

Plant material or sample containing the analyte

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Column: Ultimate™ C18 column (5 µm, 250 x 4.6 mm) or equivalent.

-

Mobile Phase:

-

A: 0.1% Acetic acid in ultrapure water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0–12 min: 18–20% B

-

12.5 min: 18% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Detection Wavelength: 348 nm

-

Injection Volume: 20 µL

3. Sample Preparation

3.1. Plant Material Extraction

-

Grind the dried plant material to a fine powder.

-

Accurately weigh a portion of the powdered sample (e.g., 100 mg).

-

Extract the sample with a suitable solvent such as methanol. This can be done by ultrasonication or reflux extraction.[5]

-

Centrifuge the extract to separate the solid residue.

-

Collect the supernatant and repeat the extraction process on the residue two more times to ensure complete extraction.[5]

-

Combine the supernatants and evaporate to dryness under vacuum.

-

Reconstitute the residue in a known volume of the mobile phase or methanol.

-

Filter the final solution through a 0.45 µm syringe filter before HPLC injection.

3.2. Plasma Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 300 µL of methanol.

-

Vortex the mixture for 2 minutes to precipitate the proteins.

-

Centrifuge the sample at 12,000 rpm for 5 minutes.

-

Collect the supernatant and inject 20 µL into the HPLC system.

4. Standard Solution Preparation

-

Accurately weigh a precise amount of this compound reference standard.

-

Dissolve the standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

5. Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standard solutions in ascending order of concentration to construct a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of the analyte in the sample using the calibration curve generated from the standard solutions.

Visualizations

Caption: Experimental workflow for HPLC analysis.

References

Application Notes and Protocols for the Extraction of 2"-O-beta-L-galactopyranosylorientin from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

2"-O-beta-L-galactopyranosylorientin is a flavone (B191248) C-glycoside found in various medicinal plants, including those from the Trollius and Lophatherum genera.[1][2][3] This compound, along with other flavonoid glycosides, has garnered interest for its potential anti-inflammatory and other pharmacological activities.[4] The following protocols provide a detailed methodology for the extraction, purification, and quantification of this compound from plant sources, primarily focusing on the flowers of Trollius species, a known source of this compound.[1][5][6] The described workflow is a composite of established methods for similar flavone C-glycosides and can be adapted for other plant materials.

Experimental Workflow Diagram

The overall process for the isolation of this compound is depicted in the following workflow diagram.

References

- 1. Two new flavone C-glycosides from Trollius ledebourii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavone C-glycosides from the leaves of Lophatherum gracile and their in vitro antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) | MDPI [mdpi.com]

- 5. Optimization of the extraction process of flavonoids from Trollius ledebouri with natural deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Cell-based Assays for Testing 2”-O-beta-L-galactopyranosylorientin Bioactivity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of the bioactivity of 2”-O-beta-L-galactopyranosylorientin, a flavonoid glycoside with known anti-inflammatory properties. The following sections detail the background, relevant bioactivities, experimental protocols, and data interpretation for assessing the antioxidant, anti-inflammatory, and anti-diabetic potential of this compound.

Introduction to 2”-O-beta-L-galactopyranosylorientin

2”-O-beta-L-galactopyranosylorientin is a natural flavonoid found in various plants, including Trollius chinensis. Emerging research has highlighted its potential as a therapeutic agent, primarily demonstrating significant anti-inflammatory effects. Understanding its broader bioactivities through robust cell-based assays is crucial for its development as a potential pharmaceutical or nutraceutical product. This document outlines key in vitro assays to characterize its biological functions.

Data Presentation: Bioactivity of 2”-O-beta-L-galactopyranosylorientin

The following tables summarize the known and potential bioactivities of 2”-O-beta-L-galactopyranosylorientin. While specific IC50 values for antioxidant and anti-diabetic activities are not yet widely published, the provided data on its anti-inflammatory action offers a benchmark for its potency.

Table 1: Summary of Anti-Inflammatory Activity

| Bioactivity | Cell Line | Stimulant | Key Markers Inhibited | Effective Concentration | Citation |

| Anti-inflammatory | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α) | 100-200 µM | [1] |

| Anti-neuroinflammatory | BV-2 Microglia | Lipopolysaccharide (LPS) | Nitric Oxide (NO), TNF-α, IL-1β, iNOS, COX-2 | Not specified | [2] |

Table 2: Potential Antioxidant Activity (Hypothetical Data Based on Similar Flavonoids)

| Assay | Cell Line | Oxidative Stressor | Potential Outcome | Estimated IC50 Range for Flavonoids |

| Cellular Antioxidant Activity (CAA) | HepG2 | AAPH | Reduction of intracellular ROS | 10 - 100 µM |

Table 3: Potential Anti-Diabetic Activity (Hypothetical Data Based on Similar Flavonoids)

| Assay | Cell Line | Key Parameter | Potential Outcome | Estimated Effective Concentration for Flavonoids |

| Glucose Uptake | 3T3-L1 Adipocytes | 2-NBDG uptake | Increased glucose uptake | 1 - 50 µM |

| α-Glucosidase Inhibition | N/A (Enzyme Assay) | Enzyme activity | Inhibition of α-glucosidase | 5 - 200 µM |

| α-Amylase Inhibition | N/A (Enzyme Assay) | Enzyme activity | Inhibition of α-amylase | 10 - 500 µM |

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the ability of 2”-O-beta-L-galactopyranosylorientin to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Cell Line: RAW 264.7 (murine macrophage)

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

2”-O-beta-L-galactopyranosylorientin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare various concentrations of 2”-O-beta-L-galactopyranosylorientin in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.

-

LPS Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the vehicle control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100

Antioxidant Activity: Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of 2”-O-beta-L-galactopyranosylorientin to inhibit the intracellular generation of reactive oxygen species (ROS). The cell-permeable probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants will reduce the fluorescence signal.

Cell Line: HepG2 (human hepatocarcinoma)

Materials:

-

HepG2 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) (peroxyl radical initiator)

-

Quercetin (B1663063) (as a positive control)

-

96-well black, clear-bottom cell culture plates

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

-

Compound and Probe Loading:

-

Prepare various concentrations of 2”-O-beta-L-galactopyranosylorientin and quercetin in treatment medium.

-

Remove the growth medium and wash the cells with PBS.

-

Add 100 µL of the compound dilutions containing 25 µM DCFH-DA to the cells.

-

-

Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Induction of Oxidative Stress:

-

Remove the treatment medium and wash the cells with PBS.

-

Add 100 µL of 600 µM AAPH solution to all wells.

-

-

Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence every 5 minutes for 1 hour with excitation at 485 nm and emission at 535 nm.

-